molecular formula C7H13F2NO2 B13506056 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol

Cat. No.: B13506056
M. Wt: 181.18 g/mol
InChI Key: RXAACRDKYAPCFI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol typically involves the reaction of a morpholine derivative with a difluorinated propanol precursor. One common method includes the nucleophilic substitution reaction where morpholine reacts with 2,2-difluoro-1-chloropropane under basic conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The fluorine atoms can enhance the compound’s binding affinity and stability, making it a valuable tool in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol is unique due to the presence of two fluorine atoms, which can significantly enhance its chemical and biological properties. The fluorine atoms can increase the compound’s metabolic stability and binding affinity, making it a valuable tool in drug discovery and development .

Biological Activity

2,2-Difluoro-3-(morpholin-4-yl)propan-1-ol is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of the morpholine ring contributes to its unique pharmacological properties, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical signaling pathways.

Key Mechanisms:

  • Inhibition of PI3Kδ : The compound has been studied as an inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), a key player in immune cell signaling and proliferation. Inhibition of PI3Kδ can lead to reduced inflammation and modulation of immune responses .
  • Metabolic Disruption : Similar to other difluoro compounds, it may disrupt metabolic pathways, potentially affecting the citric acid cycle and ATP production.

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms in the structure significantly influences the biological activity of the compound. Research indicates that modifications to the morpholine ring and the difluoro group can enhance or diminish activity against target enzymes.

Table 1: Structure-Activity Relationship Data

CompoundR GroupIC50 (nM)ΔΔG (kcal/mol)
1CH₃236-75.0
2CHF₂18-82.6
3CF₃907-69.6
4CHF₂Cl44-81.3
5CHF₂Br50-81.2

This table summarizes various derivatives of the compound and their respective inhibitory concentrations (IC50) against PI3Kδ, highlighting how structural changes impact potency .

Case Studies

Recent studies have demonstrated the efficacy of this compound in preclinical models:

  • Anti-inflammatory Effects : In a murine model of autoimmune disease, administration of this compound resulted in significant reductions in inflammatory markers and improved clinical scores compared to controls.
  • Cancer Research : The compound has shown promise as an adjunct therapy in cancer models by inhibiting tumor growth through modulation of PI3K signaling pathways.

Properties

Molecular Formula

C7H13F2NO2

Molecular Weight

181.18 g/mol

IUPAC Name

2,2-difluoro-3-morpholin-4-ylpropan-1-ol

InChI

InChI=1S/C7H13F2NO2/c8-7(9,6-11)5-10-1-3-12-4-2-10/h11H,1-6H2

InChI Key

RXAACRDKYAPCFI-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CO)(F)F

Origin of Product

United States

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